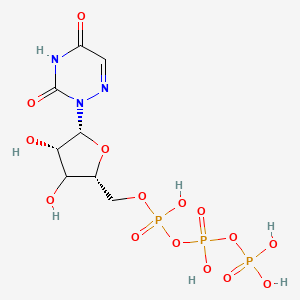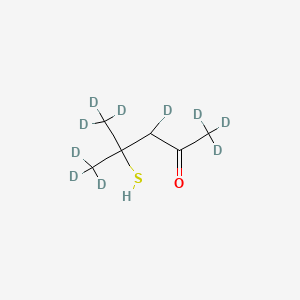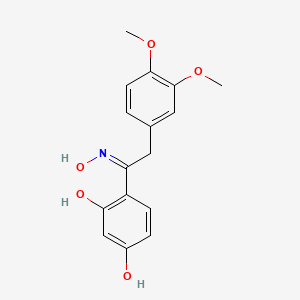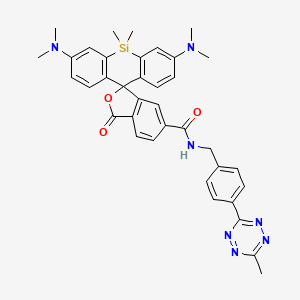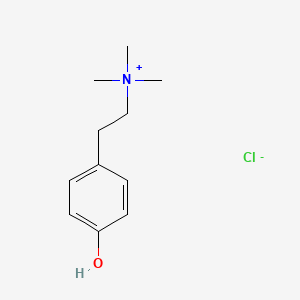
Steroid sulfatase-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steroid sulfatase-IN-7 is a potent inhibitor of steroid sulfatase, an enzyme responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the regulation of steroid hormone levels in various tissues, impacting physiological and pathological processes such as hormone-dependent cancers .
Preparation Methods
The synthesis of Steroid sulfatase-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve:
Formation of the core structure: This step involves the construction of the core steroid structure through a series of organic reactions such as aldol condensation, Michael addition, and cyclization.
Functionalization: The core structure is then functionalized with specific groups that enhance its inhibitory activity. This may involve reactions such as sulfonation, esterification, and amination.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial production methods for this compound are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency. These methods often involve the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Steroid sulfatase-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
Steroid sulfatase-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of steroid sulfatase and its impact on steroid metabolism.
Biology: It helps in understanding the role of steroid sulfatase in various biological processes, including cell proliferation and differentiation.
Medicine: It is being investigated as a potential therapeutic agent for hormone-dependent cancers such as breast and prostate cancer.
Industry: It is used in the development of new drugs and therapeutic strategies targeting steroid sulfatase.
Mechanism of Action
Steroid sulfatase-IN-7 exerts its effects by binding to the active site of steroid sulfatase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of steroid sulfates into their active forms, leading to a decrease in the levels of active steroid hormones. The molecular targets of this compound include the catalytic residues of steroid sulfatase, which are essential for its enzymatic function .
Comparison with Similar Compounds
Steroid sulfatase-IN-7 is unique in its high potency and selectivity for steroid sulfatase compared to other similar compounds. Some similar compounds include:
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for hormone-dependent cancers.
667 COUMATE: A steroid sulfatase inhibitor that has shown efficacy in preclinical models of breast cancer.
This compound stands out due to its specific molecular structure, which confers enhanced inhibitory activity and selectivity for steroid sulfatase .
Properties
Molecular Formula |
C20H17F3N2O5S |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[5-oxo-3-[[4-(trifluoromethyl)phenyl]methyl]-2,4-dihydro-1H-chromeno[3,4-c]pyridin-8-yl] sulfamate |
InChI |
InChI=1S/C20H17F3N2O5S/c21-20(22,23)13-3-1-12(2-4-13)10-25-8-7-15-16-6-5-14(30-31(24,27)28)9-18(16)29-19(26)17(15)11-25/h1-6,9H,7-8,10-11H2,(H2,24,27,28) |
InChI Key |
DUVCWFUPBNNTBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(C=C(C=C3)OS(=O)(=O)N)OC2=O)CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


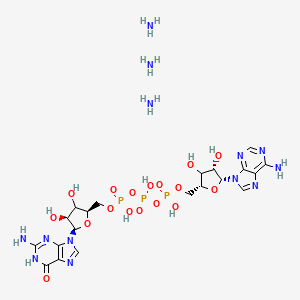

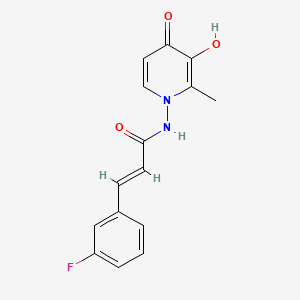
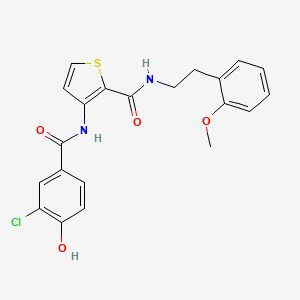
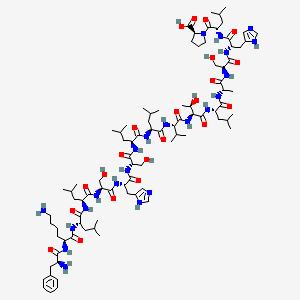
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
